N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core with a phenyl group at position 3, a carboxamide at position 8, and a 2-chlorophenylmethyl substituent on the nitrogen.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c24-18-9-5-4-8-16(18)13-25-22(30)15-10-11-17-19(12-15)29-21(26-23(17)31)20(27-28-29)14-6-2-1-3-7-14/h1-12,28H,13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNIYGLCOWVUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a triazoloquinazoline core, which is known for its pharmacological potential. The chemical structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds within the triazole family exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles demonstrate potent activity against various bacterial strains, including resistant strains such as MRSA. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.046 μM, showcasing their potential as effective antimicrobial agents .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 0.125 |
| Triazole B | Escherichia coli | 0.250 |
| Triazole C | Klebsiella pneumoniae | 0.500 |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study reported that a related triazoloquinazoline derivative exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 1 to 10 μM .
The mechanism of action for this compound involves interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulate receptor activity, leading to downstream effects on cellular signaling pathways. The precise targets are still under investigation but are believed to include key enzymes involved in metabolic pathways critical for cell proliferation and survival .
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of various triazole derivatives against E. coli and S. aureus. The study found that modifications to the phenyl ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .
- Anticancer Research : In vitro studies on cancer cell lines treated with this compound showed a marked decrease in viability compared to untreated controls. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that triazoloquinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast and lung cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Properties
- Research has shown that derivatives of quinazoline compounds possess antimicrobial activity. N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl derivatives have been tested against gram-positive and gram-negative bacteria, demonstrating significant inhibitory effects.
-
Anti-inflammatory Effects
- Compounds related to triazoloquinazolines have been investigated for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thus providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues of Triazoloquinazoline Derivatives
Aryl-Fused vs. Thieno-Fused Triazoloheterocycles
A key distinction arises in the fusion of the triazole ring with aromatic systems. Bioisosteric replacement of the quinazoline ring with thieno[2,3-e] or [3,2-e]pyrimidine significantly impacts bioactivity. For instance, thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines. The single NCI-tested triazoloquinazoline (compound 6a) demonstrated only marginal activity (GP = 81.85%) against the Renal Cancer UO-31 cell line, whereas thieno analogs showed enhanced potency . This suggests that electronic and steric effects from sulfur-containing rings improve target engagement.
Substituent Effects on Bioactivity
- In contrast, fluorophenylmethyl (E543-0690, MW = 443.44) offers smaller size and higher electronegativity, which may enhance membrane permeability .
- However, excessive lipophilicity from multiple methoxy groups (e.g., CAS 1031934-52-7, MW = 485.5) could reduce aqueous solubility .
- Bulkier Substituents: The benzylpiperazine carbonyl in E543-0315 (MW = 498.97) introduces a basic nitrogen and steric bulk, possibly affecting CNS penetration or off-target interactions .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular weights and substituents is summarized below:
Preparation Methods
1,3-Dipolar Cycloaddition for Triazole Ring Formation
The triazolo[1,5-a]quinazoline scaffold is synthesized via 1,3-dipolar cycloaddition between 2-azidobenzoic acid derivatives and activated methylenic compounds. For example, 2-azidobenzoic acid reacts with phenylacetonitrile under reflux in ethanol (80°C, 8 hr) to yield 3-phenyl-1,2,3-triazolo[1,5-a]quinazolin-5-one. This step establishes the fused triazole-quinazoline system, critical for subsequent functionalization.
Reaction Conditions :
Quinazoline Ring Cyclization
Alternative routes begin with anthranilic acid derivatives. Anthranilic acid reacts with potassium cyanate in acidic conditions to form o-ureidobenzoic acid, which cyclizes to quinazoline-2,4-dione upon heating (120°C, 3 hr). Treatment with phosphorus oxychloride introduces chlorine atoms at positions 2 and 4, yielding 2,4-dichloroquinazoline.
Key Step :
Carboxamide Functionalization at Position 8
Carboxylic Acid Activation
The 8-carboxamide group is introduced via activation of the quinazoline-8-carboxylic acid intermediate. In a representative procedure, the carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-chlorobenzylamine in dichloromethane at 0–5°C.
Reaction Parameters :
Direct Amidation Using Coupling Agents
Modern protocols employ carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation. For instance, 5-oxo-3-phenyl-4H,5H-triazolo[1,5-a]quinazoline-8-carboxylic acid is mixed with 2-chlorobenzylamine, EDC, and HOBt in dimethylformamide (DMF) at room temperature for 24 hr.
Optimized Conditions :
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR :
Challenges and Optimization
Q & A
Q. What are the optimal synthetic routes and reaction conditions for achieving high yields of the compound?
The synthesis involves refluxing precursors (e.g., 3-benzylidene-4-oxopentanoic acid derivatives) with hydrazine hydrate in ethanol or dimethylformamide (DMF) using catalysts like benzyltributylammonium bromide. Reaction parameters such as temperature (80–100°C) and solvent polarity significantly impact yield and purity. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, while recrystallization from ethanol improves purity .
Q. Which spectroscopic techniques are most reliable for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the triazole and quinazoline core, with key signals at δ 7.2–8.5 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 444.08) .
Q. How can researchers screen the compound for biological activity in preliminary assays?
Standard assays include:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated.
- Antimicrobial : Disk diffusion or microbroth dilution against E. coli and C. albicans.
- Anti-inflammatory : COX-2 inhibition via ELISA. Positive controls (e.g., doxorubicin for anticancer activity) and dose-response curves are essential for validating results .
Q. What are the solubility and stability profiles of the compound under different storage conditions?
The compound is soluble in DMSO (>10 mg/mL) but poorly soluble in water. Stability studies (via HPLC) show degradation <5% after 30 days at -20°C in dark conditions. Hydrolysis risks increase at pH >8.0, necessitating neutral buffers for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
Systematic substitution of the chlorophenyl, triazole, or quinazoline moieties (e.g., replacing Cl with F or modifying the carboxamide group) can reveal critical pharmacophores. Computational docking (e.g., AutoDock Vina) against targets like EGFR or DHFR identifies binding interactions. Bioisosteric replacements (e.g., triazole → tetrazole) may enhance metabolic stability .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor bioavailability or metabolite inactivation. Strategies include:
- Pharmacokinetic profiling : Assess plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
- Prodrug design : Introduce ester groups to improve membrane permeability.
- CYP450 inhibition assays : Identify metabolic hotspots via liver microsome studies .
Q. Which techniques are recommended for identifying the compound’s molecular targets?
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration. Asymmetric catalysis (e.g., BINAP-ligated palladium) achieves >90% enantiomeric excess (ee). Racemic mixtures are compared in bioassays to determine stereospecific activity .
Q. What methodologies quantify the compound’s metabolites in biological matrices?
Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS detects phase I/II metabolites. Stable isotope labeling (e.g., ¹³C) traces metabolic pathways in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
